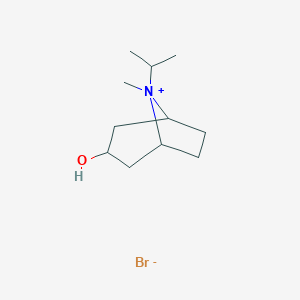

N-Isopropyltropinium

Descripción general

Descripción

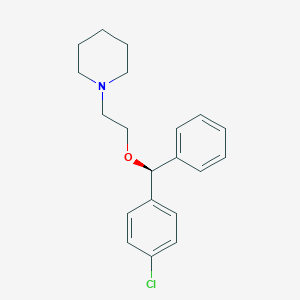

N-Isopropyltropinium is a chemical compound with the molecular formula C11H22BrNO . It is a derivative of atropine and is used in the control of symptoms related to bronchospasm in chronic obstructive pulmonary disease (COPD) .

Synthesis Analysis

N-Isopropylacrylamide-based polymers, which include N-Isopropyltropinium, are synthesized by the surfactant-free precipitation polymerization (SFPP) with different concentrations of the anionic initiator potassium persulphate (KPS) .Molecular Structure Analysis

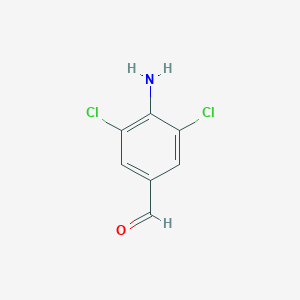

The molecular structure of N-Isopropyltropinium consists of 11 carbon atoms, 22 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The InChI string representation of the molecule isInChI=1S/C11H22NO.BrH/c1-8(2)12(3)9-4-5-10(12)7-11(13)6-9;/h8-11,13H,4-7H2,1-3H3;1H/q+1;/p-1 . Physical And Chemical Properties Analysis

The molecular weight of N-Isopropyltropinium is 264.20 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass of the molecule is 263.08848 g/mol .Aplicaciones Científicas De Investigación

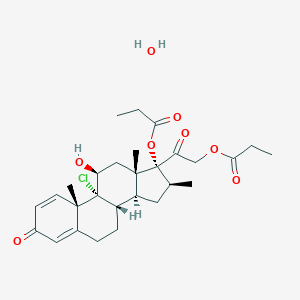

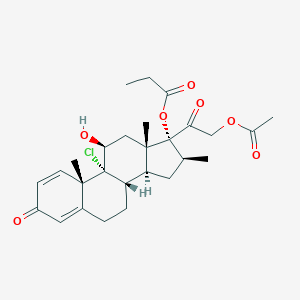

Respiratory Medicine: Ipratropium Bromide

N-Isopropyltropinium: is a key component of Ipratropium Bromide , a medication used to treat a variety of respiratory conditions . It acts as a bronchodilator, helping to relax the muscles in the airways and increase airflow to the lungs. This compound is particularly effective in treating chronic obstructive pulmonary disease (COPD) and asthma.

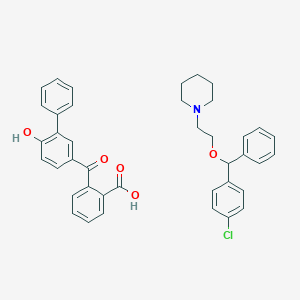

Analytical Chemistry: Detection in Biological Materials

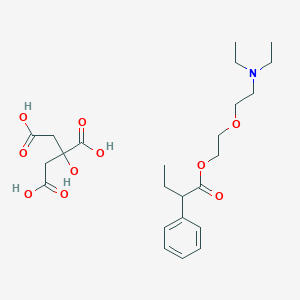

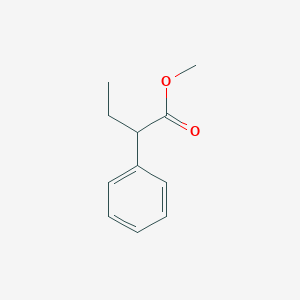

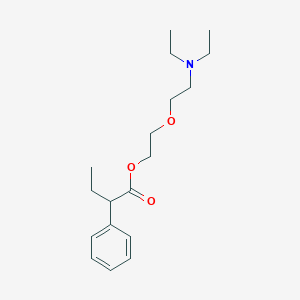

In analytical chemistry, N-Isopropyltropinium is identified and quantified in human plasma and urine . The process involves ion-pair extraction from biological material, alkaline hydrolysis, and subsequent derivatization with fluorophor flunoxaprofen chloride. This method is crucial for understanding the pharmacokinetics of drugs containing this compound.

Pharmaceutical Standards: Reference Material

N-Isopropyltropinium: serves as a pharmaceutical secondary standard and certified reference material . It is used in quality control and method development for qualitative and quantitative analyses in pharmaceutical testing. This ensures the consistency and accuracy of pharmaceutical products containing this compound.

Spasmolytic Applications: Ciclotropium Metabolite

As a metabolite of ciclotropium, N-Isopropyltropinium exhibits spasmolytic properties . It is studied for its potential to alleviate spasms in smooth muscles, particularly in the gastrointestinal and urinary tracts. This application is significant for developing treatments for conditions like irritable bowel syndrome.

Drug Metabolism Studies: Impurity Analysis

In drug metabolism studies, N-Isopropyltropinium is analyzed as an impurity in pharmaceutical compounds . Its identification helps in understanding the metabolic pathways and potential side effects of medications. This is essential for drug safety and efficacy evaluations.

Quality Control Testing: Food and Beverage Industry

Lastly, N-Isopropyltropinium is used in quality control testing within the food and beverage industry . Its presence and concentration can affect the taste and safety of products, making its analysis vital for maintaining industry standards.

Propiedades

IUPAC Name |

8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22NO.BrH/c1-8(2)12(3)9-4-5-10(12)7-11(13)6-9;/h8-11,13H,4-7H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNOMJKDKYEKDF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973577 | |

| Record name | 3-Hydroxy-8-methyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-8-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropyltropinium | |

CAS RN |

58005-18-8 | |

| Record name | N-Isopropyltropinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058005188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-8-methyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-8-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

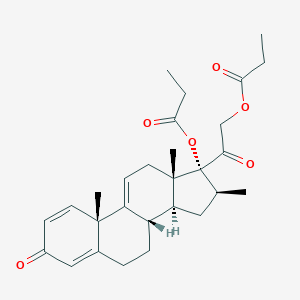

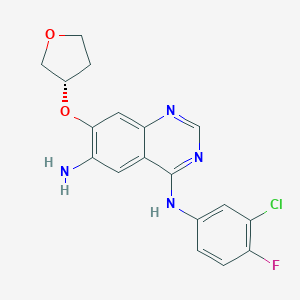

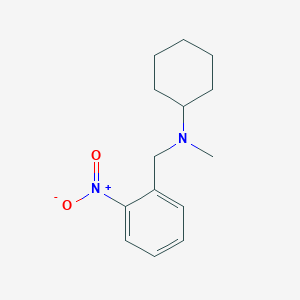

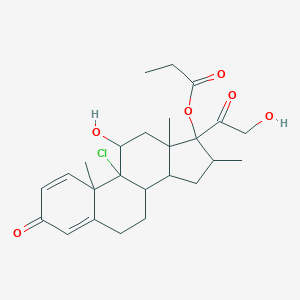

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.